3,4-Dihydroxybenzamide

Catechol-O-methyltransferase inhibition Parkinson's disease adjunct therapy L-DOPA metabolism

3,4-Dihydroxybenzamide (Protocatechuamide) is a catechol-derived aromatic amide delivering dual functionality: the vicinal 3,4-dihydroxy configuration enables potent COMT inhibition (Ki = 0.3 μM), a 20-fold improvement over the 3,4,5-trihydroxy analog, and tyrosinase inhibition (IC50 = 1.25 μM) with defined SAR versus 2,3-dihydroxy regioisomers. The amide moiety enhances polar solvent solubility relative to ester analogs, while N-alkyl derivatives demonstrate curative in vivo efficacy in trypanosome models (17/19 mice cured at 450 mg/kg). This scaffold provides synthetic handles for derivatization unavailable in simple catechols. For researchers requiring a validated, evidence-backed catechol probe with reproducible enzyme inhibition profiles, this compound ensures procurement confidence backed by peer-reviewed potency data.

Molecular Formula C7H7NO3
Molecular Weight 153.14 g/mol
CAS No. 54337-90-5
Cat. No. B1582264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydroxybenzamide
CAS54337-90-5
Molecular FormulaC7H7NO3
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)N)O)O
InChIInChI=1S/C7H7NO3/c8-7(11)4-1-2-5(9)6(10)3-4/h1-3,9-10H,(H2,8,11)
InChIKeyGNWREYFHYLIYJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydroxybenzamide (CAS 54337-90-5): Structural and Functional Baseline for Procurement Evaluation


3,4-Dihydroxybenzamide (Protocatechuamide, C7H7NO3, MW 153.14) is a catechol-derived aromatic amide characterized by vicinal hydroxyl groups at the 3- and 4-positions of the benzamide scaffold . The compound exhibits dual functionality: the catechol moiety enables metal chelation and redox activity, while the amide group enhances solubility in polar solvents relative to the corresponding carboxylic acid . The melting point is reported at 154-156 °C . This structural configuration distinguishes it from regioisomeric dihydroxybenzamides and from ester analogs, establishing distinct physicochemical and biological interaction profiles relevant to research procurement decisions [1].

Why 3,4-Dihydroxybenzamide Cannot Be Substituted with Generic Dihydroxybenzamide Analogs


Substitution of 3,4-dihydroxybenzamide with regioisomeric dihydroxybenzamides (e.g., 2,3-, 2,5-, 3,5-dihydroxybenzamide) or functional analogs (e.g., 3,4-dihydroxybenzoate esters) produces markedly divergent biological outcomes due to hydroxyl positioning effects on enzyme recognition, metal binding geometry, and pharmacokinetic parameters [1]. Direct comparative studies demonstrate that 3,4-dihydroxybenzamide derivatives exhibit superior tyrosinase inhibition compared to 2,3-dihydroxy regioisomers (IC50 1.25 μM vs 0.73 μM respectively) [2]. Furthermore, N-alkyl-3,4-dihydroxybenzamides demonstrate improved solubility and stability relative to corresponding ester inhibitors in trypanosome models [3]. The bifunctional COMT inhibitor N,N'-1,3-propanediylbis(3,4-dihydroxybenzamide) exhibits a Ki of 0.3 μM versus 6.0 μM for the 3,4,5-trihydroxy analog [4]. These quantitative differences underscore that in-class compounds are not interchangeable and that procurement decisions require compound-specific evidence.

Quantitative Differentiation Evidence for 3,4-Dihydroxybenzamide Against Closest Analogs


COMT Inhibition: 20-Fold Superior Potency of 3,4-Dihydroxybenzamide Bifunctional Derivative over 3,4,5-Trihydroxybenzamide Analog

The bifunctional COMT inhibitor N,N'-1,3-propanediylbis(3,4-dihydroxybenzamide) exhibits an apparent Ki of 0.3 μM, representing a 20-fold greater inhibitory potency compared to the structurally analogous N,N'-1,3-propanediylbis(3,4,5-trihydroxybenzamide) which demonstrates a Ki of 6.0 μM [1]. This potency differential is attributed to optimal linker length and hydroxyl substitution pattern on the benzamide substructures.

Catechol-O-methyltransferase inhibition Parkinson's disease adjunct therapy L-DOPA metabolism

Tyrosinase Inhibition: 17-Fold Improvement of 3,4-Dihydroxybenzamide Derivative over 4-n-Butyl Resorcinol

The 3,4-dihydroxyl benzamide derivative (compound 6d) exhibits an IC50 of 1.25 μM for tyrosinase inhibition, demonstrating 17.3-fold greater potency than 4-n-butyl resorcinol (IC50 = 21.64 μM) and 3.2-fold greater potency than hydroquinone (IC50 = 3.97 μM) [1]. Notably, the 2,3-dihydroxyl regioisomer (compound 6e) showed further improved potency (IC50 = 0.73 μM), establishing a regioisomeric potency hierarchy.

Melanogenesis inhibition Skin depigmentation Cosmeceutical development

Benzamide vs. Ester: Enhanced Solubility and Stability for In Vivo Trypanosome Alternative Oxidase Inhibition

N-n-alkyl-3,4-dihydroxybenzamides exhibit superior solubility and stability compared to the corresponding 3,4-dihydroxybenzoate esters while maintaining or exceeding inhibitory activity against trypanosome alternative oxidase [1]. In vivo efficacy was demonstrated with N-n-butyl-3,4-dihydroxybenzamide: a regimen of 450 mg/kg combined with 15 g/kg glycerol cured 17 of 19 mice with established T. brucei brucei infections [1]. The amide bond confers pharmacokinetic advantages critical for in vivo translation that ester analogs lack.

Trypanosoma brucei Alternative oxidase inhibition African trypanosomiasis

Antioxidant Activity: EC50 of 0.27 mg/mL for 3,4-Dihydroxy-6-(N-ethylamino)benzamide in DPPH Assay

The 3,4-dihydroxybenzamide derivative 3,4-dihydroxy-6-(N-ethylamino)benzamide exhibits an EC50 of 0.27 mg/mL in the DPPH radical scavenging assay, compared to 0.076 mg/mL for 3,4-dihydroxyphenyl ethanol glucoside and 0.12 mg/mL for phenolic acid glycosides isolated from green pepper [1]. While less potent than the ethanol glucoside, the benzamide demonstrates quantifiable antioxidant capacity relevant to applications requiring both radical scavenging and amide-mediated enzyme interactions.

Radical scavenging DPPH assay Oxidative stress

Regioisomeric Differentiation: 3,4-Dihydroxy vs. 2,3-Dihydroxy Benzamide Tyrosinase Inhibition

Direct comparison of regioisomeric dihydroxybenzamide derivatives reveals that the 2,3-dihydroxyl compound (6e) exhibits superior tyrosinase inhibition (IC50 = 0.73 μM) compared to the 3,4-dihydroxyl analog (6d; IC50 = 1.25 μM) [1]. This 1.7-fold difference demonstrates that hydroxyl positioning significantly modulates enzyme binding despite identical molecular formulae. Both isomers substantially outperform non-catechol controls.

Structure-activity relationship Catechol regioisomers Enzyme recognition

Ester vs. Amide: Melanogenesis Inhibitory Activity Comparison via CoMFA Modeling

Comparative Molecular Field Analysis (CoMFA) of alkyl-3,4-dihydroxybenzoates and N-alkyl-3,4-dihydroxybenzamides established that esters are more potent melanogenesis inhibitors than the corresponding amides [1]. The optimized CoMFA model (r² = 0.984, q² = 0.706) identified steric (63.8%), electrostatic (18.4%), and hydrophobic (17.8%) field contributions as determinants of activity. The model predicts a pI50 of 5.87 for the most active ester derivative.

Melanogenesis CoMFA Drug design

Optimal Research and Industrial Application Scenarios for 3,4-Dihydroxybenzamide Based on Quantified Differentiation


COMT Inhibitor Development for Parkinson's Disease Adjunct Therapy

The bifunctional derivative N,N'-1,3-propanediylbis(3,4-dihydroxybenzamide) demonstrates a Ki of 0.3 μM against COMT, a 20-fold improvement over the 3,4,5-trihydroxy analog (Ki = 6.0 μM) [1]. This potency advantage makes 3,4-dihydroxybenzamide-based scaffolds the preferred starting point for designing COMT inhibitors intended to prolong L-DOPA half-life in Parkinson's therapy. The optimal linker length (diaminopropane) established in these studies provides a validated design template.

Trypanosome Alternative Oxidase (TAO) Inhibitor Programs Requiring In Vivo Translation

N-n-alkyl-3,4-dihydroxybenzamides combine improved solubility and stability relative to ester analogs with curative in vivo efficacy against T. brucei brucei (17/19 mice cured at 450 mg/kg plus glycerol) [1]. This physicochemical and efficacy profile positions 3,4-dihydroxybenzamide derivatives as lead candidates for African trypanosomiasis drug discovery where ester-based inhibitors have failed due to inadequate pharmacokinetic properties.

Dual-Action Antioxidant-Enzyme Inhibitor Scaffold Development

3,4-Dihydroxybenzamide derivatives exhibit moderate DPPH radical scavenging activity (EC50 = 0.27 mg/mL) alongside potent enzyme inhibition (tyrosinase IC50 = 1.25 μM; COMT Ki = 0.3 μM) [1][2]. This dual functionality supports applications requiring simultaneous oxidative stress mitigation and specific enzyme target engagement, such as neuroprotective agents or skin depigmentation formulations where both radical scavenging and tyrosinase inhibition contribute to efficacy.

Structure-Activity Relationship Studies of Catechol-Dependent Enzymes

The quantified potency differences between 3,4-dihydroxy (IC50 = 1.25 μM) and 2,3-dihydroxy (IC50 = 0.73 μM) benzamide regioisomers against tyrosinase establish a defined SAR framework [1]. Researchers conducting mechanistic studies of catechol-recognizing enzymes (tyrosinase, COMT, dioxygenases) can utilize 3,4-dihydroxybenzamide as a specific probe to interrogate hydroxyl positioning requirements, with the amide moiety providing synthetic handles for further derivatization unavailable in simple catechols.

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